Methylatropine

Description

The exact mass of the compound Methylatropinium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

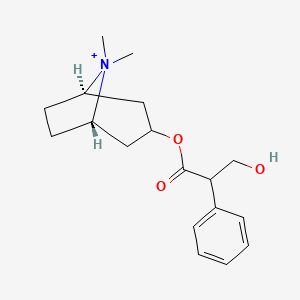

Structure

2D Structure

3D Structure

Properties

CAS No. |

31610-87-4 |

|---|---|

Molecular Formula |

C18H26NO3+ |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15+,16?,17? |

InChI Key |

PIPAJLPNWZMYQA-RYTJFDOTSA-N |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

Other CAS No. |

31610-87-4 |

Related CAS |

2870-71-5 (bromide) |

Synonyms |

8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Methylatropine on Peripheral Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylatropine, a quaternary ammonium derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its charged nature restricts its passage across the blood-brain barrier, thereby conferring peripheral selectivity. This technical guide provides a comprehensive overview of the mechanism of action of this compound on peripheral muscarinic receptors. It details the molecular interactions, receptor subtype binding profiles, and the resultant physiological effects. This document summarizes available quantitative data on its binding affinity and functional potency, outlines detailed experimental protocols for its characterization, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the parasympathetic nervous system and various other tissues.[1][2] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling cascade.[2][3] this compound, as a non-selective muscarinic antagonist, competitively inhibits the binding of ACh to these receptors, thereby blocking parasympathetic nerve impulses.[4][5] Its peripheral action makes it a valuable tool in both research and clinical settings to delineate central versus peripheral muscarinic effects and to treat conditions involving excessive peripheral cholinergic activity.

Molecular Mechanism of Action

This compound functions as a surmountable, competitive antagonist at all five muscarinic receptor subtypes. It binds reversibly to the orthosteric site of the receptor, the same site that binds acetylcholine. By occupying this site, this compound prevents ACh from binding and activating the receptor, thus inhibiting the downstream signaling cascade. The antagonism follows the principles of mass action, and its effects can be overcome by increasing the concentration of the agonist (ACh).

The quaternary ammonium group of this compound confers a permanent positive charge, which is the primary reason for its poor penetration of the blood-brain barrier and its predominantly peripheral effects.[4]

Muscarinic Receptor Subtypes and Downstream Signaling

The physiological effects of this compound are a direct consequence of its blockade of the various muscarinic receptor subtypes in peripheral tissues. These receptors are broadly classified into two main signaling pathways based on their G-protein coupling:

-

Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.[6]

-

Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced excitability, particularly in cardiac tissue.[6]

Signaling Pathway Diagrams

Quantitative Data

Table 1: Binding Affinity of this compound for Muscarinic Receptors

| Receptor Subtype | Ligand | Preparation | IC50 (nM) | Ki (nM) | Reference(s) |

| M1 (human) | This compound bromide | CHO cells | 6 | - | [4] |

| Mixed Population | This compound | Porcine brain membranes | <0.1 | - | [7][8] |

Note: IC50 values are dependent on the concentration of the radioligand used in the assay and may not directly reflect the binding affinity (Ki). A lower IC50 value indicates a higher binding affinity.

Table 2: Functional Potency of N-Methylatropine at Peripheral Muscarinic Receptors

| Tissue/Preparation | Predominant Receptor(s) | Agonist | pA2 / pKB | Reference(s) |

| Rat Heart (presynaptic) | M2 | Methacholine | 9.61 | [9] |

| Rat Heart (postsynaptic) | M2 | Methacholine | 9.90 | [9] |

| Mouse Urinary Bladder | M2/M3 | 5-methylfurmethide | 9.58 (pKB) | [10] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist. Higher pA2 and pKB values indicate greater antagonist potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes expressed in a stable cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Non-labeled this compound nitrate.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Non-specific binding control: Atropine (1 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of [³H]-NMS at a final concentration close to its Kd (e.g., 0.5-1 nM).

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2-3 hours with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta-scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (Schild Analysis)

This protocol is used to determine the functional potency (pA2) of this compound and to confirm its competitive mechanism of action in an isolated tissue preparation (e.g., guinea pig ileum, rich in M3 receptors).

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum segment).

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and data acquisition system.

-

Muscarinic agonist (e.g., carbachol).

-

This compound nitrate.

Procedure:

-

Tissue Preparation: Mount the isolated tissue segment in the organ bath under a resting tension (e.g., 1 g). Allow the tissue to equilibrate for at least 60 minutes, with regular washes.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the contractile response until a maximal response is achieved. Wash the tissue extensively to return to baseline.

-

Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 3 and 4 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

The x-intercept of the regression line is the pA2 value.

-

Conclusion

This compound is a potent, non-selective, and peripherally acting competitive antagonist of muscarinic acetylcholine receptors. Its mechanism of action involves the direct blockade of the orthosteric binding site of all five muscarinic receptor subtypes, thereby inhibiting the physiological responses mediated by the parasympathetic nervous system. The available quantitative data, although not exhaustive for all receptor subtypes, consistently demonstrates its high potency, particularly at M1 and M2 receptors. The detailed experimental protocols provided herein serve as a guide for the further characterization of this compound and other novel muscarinic receptor ligands. The development of subtype-selective muscarinic antagonists remains an active area of research, with the potential for more targeted therapeutic interventions with fewer side effects.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. journals.ed.ac.uk [journals.ed.ac.uk]

- 4. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medkoo.com [medkoo.com]

- 9. Sympathetic Nerve Stimulation on the perfused rat heart. Affinities of N-methylatropine and pirenzepine at pre- and postsynaptic muscarine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis and Chemical Properties of Methylatropine Bromide: A Technical Guide for Researchers

Introduction

Methylatropine bromide is a quaternary ammonium derivative of atropine, a well-known tropane alkaloid.[1][2] Functioning as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), it is widely utilized in biomedical research.[3][4] Unlike its parent compound, atropine, this compound bromide possesses a quaternary ammonium group, which imparts a permanent positive charge. This structural feature significantly limits its ability to cross the blood-brain barrier, making it a peripherally selective anticholinergic agent.[5][6] This property is invaluable for researchers aiming to investigate the peripheral effects of muscarinic receptor blockade without the confounding central nervous system effects associated with atropine.[5][7] This guide provides an in-depth overview of its synthesis, chemical properties, and key experimental protocols for its use in a research setting.

Chemical and Physical Properties

This compound bromide is a white or nearly white crystalline solid.[6] Its chemical structure consists of the atropine core with a methyl group added to the nitrogen atom, forming a quaternary ammonium salt with a bromide counterion.

General Properties

The fundamental chemical and physical characteristics of this compound bromide are summarized below.

| Property | Value | Reference |

| CAS Number | 2870-71-5 | [1][2][8] |

| Molecular Formula | C₁₈H₂₆BrNO₃ | [1][8] |

| Molecular Weight | 384.31 g/mol | [1][8] |

| Appearance | Solid powder | [1] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in DMSO. Soluble in water (10 mg/ml). | [1][2] |

| IUPAC Name | (1R,3s,5S)-3-((3-hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium bromide | [1] |

Biological Activity

This compound bromide is a potent antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).

| Parameter | Value | Description | Reference |

| IC₅₀ | < 0.1 nM | For muscarinic acetylcholine receptors in a radioligand binding assay using porcine brain membranes. | [1][2] |

| ED₅₀ | 5.5 µg/kg | Effective dose for reducing acetylcholine-induced hypotension in rats (intravenous administration). | [1][2] |

| Mechanism of Action | Muscarinic Acetylcholine Receptor Antagonist | Competitively blocks acetylcholine from binding to muscarinic receptors in the parasympathetic nervous system. | [9][10] |

Storage and Stability

For optimal preservation of its chemical integrity, this compound bromide should be handled and stored under specific conditions.

-

Shipping : The compound is stable for several weeks at ambient temperature, suitable for standard shipping.[1]

-

Short-term Storage : For periods of days to weeks, store at 0 - 4°C in a dry, dark environment.[1]

-

Long-term Storage : For months to years, storage at -20°C is recommended.[1][3]

Synthesis of this compound Bromide

The synthesis of this compound bromide is achieved through the quaternization of atropine. This process involves the N-methylation of the tertiary amine in the atropine molecule. The most direct method utilizes methyl bromide (bromomethane) as the methylating agent.

Synthesis Workflow

The synthesis is a two-step process starting from a salt of atropine, such as atropine sulfate. First, the free base of atropine is generated, which is then methylated.

Experimental Protocol

The following protocol is adapted from the synthesis of a similar compound, ethylatropine bromide.[5]

Materials:

-

Atropine sulfate monohydrate

-

2N Sodium Hydroxide (NaOH)

-

Methyl bromide (CH₃Br) in a suitable solvent or as a gas

-

Acetone (anhydrous)

-

Deionized water

-

Heavy-walled, sealed reaction tube

Procedure:

-

Free Base Generation: Dissolve atropine sulfate monohydrate in deionized water. Add 2N NaOH dropwise while stirring until the solution becomes basic and a precipitate (neutral atropine) forms. Extract the neutral atropine using an appropriate organic solvent (e.g., dichloromethane), and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the atropine free base.

-

Quaternization: Place the dried atropine free base into a heavy-walled, sealable reaction tube. Add anhydrous acetone to dissolve the atropine.

-

Add an excess of methyl bromide to the solution. (Critical Safety Note: Methyl bromide is a toxic and environmentally hazardous substance and must be handled with extreme caution in a well-ventilated fume hood by trained personnel).[5]

-

Seal the reaction tube tightly and heat it at a controlled temperature (e.g., 100°C) for several hours (e.g., 6 hours).[5]

-

Isolation and Purification: After cooling the reaction mixture to room temperature, the product, this compound bromide, will likely precipitate out of the solution. Collect the solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the final product with high purity.

-

Characterization: Confirm the identity and purity of the synthesized this compound bromide using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

This compound bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.

Acetylcholine (ACh) is a primary neurotransmitter in the parasympathetic nervous system, responsible for "rest-and-digest" functions.[9] It binds to mAChRs on various effector organs, such as smooth muscle and glands, to initiate a cellular response. This compound bromide, due to its structural similarity to ACh, binds to these same receptors but fails to activate them.[10] By occupying the receptor's binding site, it prevents ACh from binding and initiating the downstream signaling cascade, effectively blocking parasympathetic nerve impulses.[9][10] Its quaternary structure prevents it from crossing the blood-brain barrier, thus confining its action to the peripheral nervous system.[6]

Key Experimental Protocols

In Vitro: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (IC₅₀) of this compound bromide for muscarinic receptors.

Objective: To quantify the concentration of this compound bromide required to displace 50% of a specific radioligand from mAChRs in a tissue preparation.

Methodology:

-

Membrane Preparation: Homogenize a tissue rich in mAChRs (e.g., porcine brain) in a suitable buffer and prepare a membrane fraction by centrifugation.[1]

-

Binding Reaction: In a series of tubes, incubate the membrane preparation with a fixed concentration of a muscarinic-specific radioligand (e.g., [³H]N-methylscopolamine) and a range of concentrations of non-labeled this compound bromide. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist like atropine).

-

Incubation: Allow the reaction to reach equilibrium at a controlled temperature (e.g., 25°C).

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Analysis: Calculate the specific binding at each concentration of this compound bromide. Plot the percentage of inhibition of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

In Vivo: Inhibition of Salivation

This protocol assesses the peripheral anticholinergic activity of this compound bromide in an animal model.

Objective: To measure the dose-dependent effect of this compound bromide on pilocarpine-induced salivation in mice.

Methodology:

-

Animal Acclimation: Acclimate male mice to the experimental conditions.

-

Drug Administration: Administer this compound bromide (or vehicle control) via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses.

-

Sialogogue Challenge: After a set pretreatment time (e.g., 30 minutes), administer a muscarinic agonist, such as pilocarpine, that induces salivation.

-

Saliva Collection: Immediately after the pilocarpine injection, place a pre-weighed cotton ball into the mouth of each mouse for a fixed period (e.g., 15 minutes).

-

Quantification: Remove and re-weigh the cotton ball. The change in weight corresponds to the volume of saliva produced.

-

Analysis: Compare the amount of saliva produced in the this compound bromide-treated groups to the vehicle control group. Calculate the dose required to inhibit salivation by 50% (ID₅₀). This demonstrates the compound's in vivo peripheral antagonistic efficacy.[1]

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Atropine methyl bromide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HOMATROPINE METHYL BROMIDE | 80-49-9 [chemicalbook.com]

- 7. Homatropine methylbromide - Wikipedia [en.wikipedia.org]

- 8. This compound bromide | C18H26BrNO3 | CID 656597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is Homatropine Methylbromide used for? [synapse.patsnap.com]

- 10. What is the mechanism of Homatropine Methylbromide? [synapse.patsnap.com]

A Comparative Analysis of Methylatropine and Atropine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between methylatropine and its parent compound, atropine. By examining their chemical structures, pharmacological actions, and pharmacokinetic profiles, we aim to provide a comprehensive resource for researchers and drug development professionals. This guide will delve into their mechanisms of action, highlighting the critical distinctions that govern their respective clinical applications.

Structural and Physicochemical Distinctions

Atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, is a tertiary amine.[1] Its structure allows it to readily cross the blood-brain barrier.[1] this compound, a semi-synthetic derivative, is a quaternary ammonium salt of atropine.[2][3] This seemingly minor modification—the addition of a methyl group to the nitrogen atom, resulting in a permanent positive charge—profoundly alters its physicochemical properties. This charge makes this compound highly polar and significantly reduces its ability to penetrate the central nervous system (CNS).[2][3][4]

| Feature | Atropine | This compound | Reference(s) |

| Chemical Classification | Tertiary Amine | Quaternary Ammonium Salt | [1][2] |

| Chemical Formula | C₁₇H₂₃NO₃ | C₁₈H₂₆NO₃⁺ | [2][5] |

| Molar Mass | 289.37 g/mol | 304.41 g/mol | [2][5] |

| Blood-Brain Barrier Permeability | High | Low | [1][2][4][6] |

Pharmacodynamics: A Tale of Two Antagonists

Both atropine and this compound are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), non-selectively blocking all five subtypes (M1-M5).[5][7] By inhibiting the binding of the neurotransmitter acetylcholine, they effectively block the "rest and digest" functions of the parasympathetic nervous system.[5] However, their differing abilities to access the CNS lead to distinct pharmacological profiles.

Atropine exerts its effects on both the central and peripheral nervous systems.[1] Peripherally, it causes increased heart rate, decreased salivation and bronchial secretions, relaxation of smooth muscle in the gastrointestinal and urinary tracts, and pupil dilation (mydriasis). Centrally, it can cause a range of effects from sedation to excitement and, at high doses, delirium and hallucinations.[5]

This compound , due to its limited CNS penetration, acts primarily on peripheral muscarinic receptors.[2][4] It produces similar peripheral effects to atropine, such as increased heart rate and reduced secretions, but without the significant central side effects.[8][9] Studies have shown that while peripherally administered this compound is effective at blocking peripheral muscarinic receptors, it is not effective in blocking central muscarinic receptors.[10]

Muscarinic Receptor Binding Affinities and Potency

| Parameter | Atropine | This compound | Reference(s) |

| Muscarinic Receptor Affinity (IC₅₀) | M1: 2.22 nM, M2: 4.32 nM, M3: 4.16 nM, M4: 2.38 nM, M5: 3.39 nM | <0.1 nM (porcine brain membranes) | [11][12] |

| Potency (Peripheral Effects) | - | This compound is approximately 3 times as potent as atropine in inhibiting salivation. The blocking potency of this compound is approximately 10-20 times higher than that of atropine at neuromuscular and ganglionic synapses. | [2][8] |

| Potency (Central vs. Peripheral) | Active both centrally and peripherally | Primarily active peripherally | [4][10] |

Pharmacokinetics: The Blood-Brain Barrier as a Decisive Factor

The most critical pharmacokinetic difference between atropine and this compound lies in their ability to cross the blood-brain barrier (BBB).

| Parameter | Atropine | This compound | Reference(s) |

| Bioavailability (Oral) | ~25% | Poor | [5] |

| Metabolism | ≥50% hydrolyzed to tropine and tropic acid | - | [5] |

| Elimination Half-life | ~2 hours | - | [5] |

| Excretion | 15–50% excreted unchanged in urine | - | [5] |

| Blood-Brain Barrier Penetration | Readily crosses the BBB | Poorly crosses the BBB | [1][2][4][6] |

Clinical Applications: Tailoring Treatment to Target

The distinct properties of atropine and this compound dictate their specific clinical uses.

Atropine is utilized for a wide range of conditions where both central and peripheral muscarinic blockade is desired or acceptable.[7][13] These include:

-

Antidote for poisoning: For organophosphate and nerve agent poisoning, where it counteracts the effects of excessive acetylcholine in both the CNS and periphery.[5][7]

-

Preoperative medication: To reduce saliva and bronchial secretions.[13][16]

-

Ophthalmology: As eye drops to dilate the pupils (mydriasis) and paralyze the ciliary muscle (cycloplegia).[5]

This compound is employed when a peripheral anticholinergic effect is needed without the central side effects.[2][4] Its applications include:

-

Reduction of salivary and bronchial secretions: In situations where CNS effects are undesirable.

-

Treatment of pyloric spasm in infants: Its limited CNS penetration makes it a safer option in this vulnerable population.[2][3]

-

Research: As a tool to differentiate between central and peripheral muscarinic effects in preclinical studies.[10][17]

Experimental Protocols: A Comparative Study Framework

To further elucidate the differential effects of atropine and this compound, a well-designed experimental protocol is crucial. Below is a detailed methodology for a hypothetical preclinical study.

Objective: To compare the central and peripheral anticholinergic effects of atropine and this compound in a rodent model.

Materials and Methods:

-

Animal Model: Male Wistar rats (250-300g).

-

Drug Preparation: Atropine sulfate and this compound nitrate dissolved in sterile saline.

-

Experimental Groups (n=8 per group):

-

Group 1: Vehicle (Saline)

-

Group 2: Atropine (0.5 mg/kg, intraperitoneal)

-

Group 3: Atropine (1.0 mg/kg, i.p.)

-

Group 4: this compound (0.5 mg/kg, i.p.)

-

Group 5: this compound (1.0 mg/kg, i.p.)

-

-

Assessment of Peripheral Effects:

-

Salivation: Pilocarpine-induced salivation test. Administer pilocarpine (4 mg/kg, s.c.) 30 minutes after test drug administration and measure the amount of saliva produced over 15 minutes.

-

Heart Rate: Monitor heart rate using a non-invasive tail-cuff method at baseline and at 15, 30, and 60 minutes post-drug administration.

-

-

Assessment of Central Effects:

-

Locomotor Activity: Assess spontaneous locomotor activity in an open-field arena for 30 minutes, starting 30 minutes after drug administration.

-

Cognitive Function: Evaluate spatial memory using the Morris water maze test. Training to be conducted for 5 days prior to the test day. On the test day, administer the drug 30 minutes before the probe trial.

-

-

Data Analysis: Statistical analysis using ANOVA followed by a post-hoc test for multiple comparisons.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Muscarinic Antagonism

Caption: Muscarinic antagonist signaling pathway.

Experimental Workflow for Comparative Analysis

Caption: Workflow for comparing atropine and this compound.

Conclusion

References

- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [medbox.iiab.me]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Atropine - Wikipedia [en.wikipedia.org]

- 6. Changes in blood-brain barrier permeability to drugs in decompressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Atropine Sulfate used for? [synapse.patsnap.com]

- 8. Effect of intravenous atropine and this compound on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparing the cardiac vagolytic effects of atropine and this compound in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparison of the central and peripheral antimuscarinic effects of atropine and this compound injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. medkoo.com [medkoo.com]

- 13. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. summahealth.org [summahealth.org]

- 15. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. This compound blocks the central effects of cholinergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Dawn of a New Molecule: Unraveling the Early Pharmacology of Methylatropine

A deep dive into the nascent research surrounding methylatropine, this technical guide illuminates the initial discovery and pharmacological characterization of this pivotal quaternary ammonium derivative of atropine. Introduced at the turn of the 20th century, this compound marked a significant advancement in the quest for peripherally acting anticholinergic agents, offering a distinct pharmacological profile compared to its parent compound.

This whitepaper provides a detailed exploration of the early experimental work that defined this compound's effects on the autonomic nervous system. It serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and foundational science of antimuscarinic agents.

Introduction: The Genesis of a Quaternary Amine

In 1902, the German pharmaceutical company Bayer introduced this compound, a quaternary ammonium salt of atropine, under the trade name Eumydrin.[1] The development of this compound was a direct result of the burgeoning field of pharmacology and the systematic investigation of structure-activity relationships in alkaloids. The primary goal was to create a derivative of atropine with more localized effects, thereby minimizing the central nervous system side effects associated with the parent tertiary amine.

The key innovation in this compound's structure is the quaternization of the nitrogen atom in the tropane ring. This permanent positive charge significantly increases the molecule's polarity, which was correctly hypothesized to limit its ability to cross the blood-brain barrier. This fundamental chemical modification underpinned its unique pharmacological profile and its initial clinical applications.

Early Pharmacological Investigations: A Focus on Peripheral Action

Initial research on this compound centered on its effects as a mydriatic, an agent that dilates the pupil. Its efficacy in this regard was a primary driver for its introduction into clinical practice. However, early researchers quickly recognized its broader potential as a peripherally selective antimuscarinic agent. This led to its investigation for conditions characterized by smooth muscle spasm, most notably pyloric spasm in infants, a condition causing forceful vomiting.

Mechanism of Action: A Competitive Antagonist

Early pharmacological studies established that this compound, like atropine, acts as a competitive antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it prevents acetylcholine from eliciting its effects, leading to a reduction in parasympathetic tone.

The signaling pathway blocked by this compound is fundamental to the parasympathetic nervous system's "rest and digest" functions. The diagram below illustrates this inhibitory action.

Comparative Pharmacological Effects: this compound vs. Atropine

A significant body of early research was dedicated to comparing the pharmacological effects of this compound with its parent compound, atropine. These studies were crucial in defining its therapeutic niche.

Potency at a Glance

Early investigations revealed a notable difference in the potency of this compound compared to atropine at various sites of action.

| Parameter | Atropine | This compound | Reference |

| Blocking Potency at Neuromuscular and Ganglionic Synapses | 1x | 10-20x | [1] |

Experimental Protocols of Early Comparative Studies

Synthesis of this compound

The synthesis of this compound from atropine is a straightforward quaternization reaction. While the precise industrial synthesis methods used by Bayer in 1902 are proprietary, the general chemical principle involves the reaction of atropine with a methylating agent.

The relationship between atropine and this compound is illustrated in the following diagram.

Conclusion: A Legacy of Peripheral Selectivity

The early research and discovery of this compound's pharmacological effects laid the groundwork for the development of a new class of peripherally selective antimuscarinic agents. The key insight that quaternization of the atropine molecule could dramatically alter its pharmacokinetic properties, particularly its ability to penetrate the central nervous system, was a significant milestone in medicinal chemistry. This foundational work not only provided a valuable therapeutic agent for specific clinical applications but also deepened the understanding of structure-activity relationships that continues to guide drug design today. The principles established through the early investigation of this compound have had a lasting impact on the development of numerous other quaternary ammonium compounds used in medicine.

References

An In-Depth Technical Guide to the Quaternary Ammonium Structure of Methylatropine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the quaternary ammonium structure of methylatropine, a derivative of atropine. It details the chemical properties, synthesis, and structural elucidation of this compound, with a focus on its defining quaternary ammonium group. This guide presents quantitative data in structured tables, outlines detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of cholinergic pharmacology.

Introduction

This compound is a semi-synthetic derivative of atropine, a tropane alkaloid naturally found in plants of the Solanaceae family.[1] The defining structural feature of this compound is the presence of a quaternary ammonium cation. This is formed by the methylation of the tertiary amine nitrogen atom within the tropane ring of the atropine molecule.[1] This seemingly minor modification has profound implications for the pharmacokinetic and pharmacodynamic properties of the compound.

The permanent positive charge conferred by the quaternary ammonium group renders this compound highly polar. This polarity significantly restricts its ability to cross the blood-brain barrier, a key differentiator from its parent compound, atropine, which is a tertiary amine and can readily enter the central nervous system (CNS).[1][2] Consequently, this compound's effects are predominantly localized to the peripheral nervous system, making it a valuable tool in pharmacology to distinguish between central and peripheral muscarinic receptor actions.

This guide will delve into the specifics of this compound's quaternary ammonium structure, its synthesis, and the analytical techniques used for its characterization. Furthermore, it will explore its mechanism of action as a muscarinic acetylcholine receptor antagonist and provide an overview of its pharmacokinetic profile in comparison to atropine.

Chemical and Physical Properties

The chemical formula of the this compound cation is C₁₈H₂₆NO₃⁺.[2] It is typically available as a salt, most commonly this compound nitrate (C₁₈H₂₆N₂O₆) or this compound bromide (C₁₈H₂₆BrNO₃).[3][4] The presence of the permanently charged nitrogen atom significantly influences its physical properties, particularly its solubility and lipophilicity.

| Property | Value (this compound Nitrate) | Value (Atropine) | Reference(s) |

| Molecular Formula | C₁₈H₂₆N₂O₆ | C₁₇H₂₃NO₃ | [3] |

| Molecular Weight | 366.4 g/mol | 289.38 g/mol | [3] |

| Charge | +1 (Quaternary Amine) | Neutral (Tertiary Amine) | [1] |

| Polarity | High | Moderate | [1] |

| Blood-Brain Barrier Permeability | Low | High | [1][2] |

Synthesis of this compound Nitrate

The synthesis of this compound nitrate is typically achieved through the quaternization of atropine. Two common methods are described below.

Experimental Protocol: Synthesis via Methyl Nitrate

This protocol is based on the reaction of atropine with methyl nitrate.

Materials:

-

Atropine

-

Methanol

-

Methyl nitrate

Procedure:

-

Dissolve 28.9 g of atropine in 100 g of methanol in a suitable reaction vessel.

-

Heat the solution to 110°C.

-

Add 7.7 g of methyl nitrate to the reaction mixture over a period of 2 hours.

-

After the addition is complete, evaporate the methanol under reduced pressure.

-

The resulting solid is this compound nitrate, which can be further purified by crystallization. The reported melting point is 163°C.

This protocol is adapted from historical synthesis descriptions and should be performed with appropriate safety precautions, particularly when handling methyl nitrate.

Experimental Protocol: Synthesis via Salt Metathesis

This protocol involves the conversion of an intermediate this compound salt to the nitrate form.

Materials:

-

Atropine methyl chloride (can be synthesized from atropine and methyl chloride)

-

Silver nitrate

-

Barium nitrate

-

Water

Procedure:

-

Prepare a solution of this compound sulfate from this compound chloride and silver nitrate.

-

To an aqueous solution containing 70.4 g of this compound sulfate, add an aqueous solution of 26.1 g of barium nitrate.

-

A precipitate of barium sulfate will form. Remove the precipitate by filtration.

-

Concentrate the filtrate to obtain this compound nitrate.

This method relies on the differential solubility of the inorganic salts to drive the reaction.

Structural Elucidation

The confirmation of the quaternary ammonium structure of this compound relies on various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The presence of the additional methyl group on the nitrogen atom in this compound results in characteristic shifts in the ¹H and ¹³C NMR spectra compared to atropine.

¹H NMR Spectrum of Atropine Methyl Bromide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data - Based on typical spectra of similar compounds | |||

| ~7.3-7.4 | m | 5H | Aromatic protons (phenyl ring) |

| ~5.1 | t | 1H | H-3 (proton on the carbon bearing the ester) |

| ~4.2 | d | 2H | -CH₂OH protons |

| ~3.5 | s | 3H | N⁺-CH₃ (quaternary methyl group) |

| ~3.2 | s | 3H | N⁺-CH₃ (quaternary methyl group) |

| ~2.0-2.5 | m | Tropane ring protons | |

| ~1.5-1.9 | m | Tropane ring protons |

Note: The provided ¹H NMR data is illustrative. Actual chemical shifts and multiplicities can vary based on the solvent and instrument used. The two N⁺-CH₃ groups may be diastereotopic and thus have slightly different chemical shifts.

¹³C NMR Spectrum of Atropine Methyl Nitrate

| Chemical Shift (ppm) | Assignment |

| 171.13 | C=O (ester carbonyl) |

| 136.04 | Quaternary aromatic carbon |

| 128.53 | Aromatic CH |

| 128.00 | Aromatic CH |

| 127.34 | Aromatic CH |

| 66.37 | C-3 (carbon bearing the ester) |

| 62.89 | -CH₂OH |

| 54.11 | C-1/C-5 (bridgehead carbons of tropane ring) |

| ~50 | N⁺-CH₃ (quaternary methyl carbons) |

| 43.46 | Cα to N⁺ |

| 31.45 | Tropane ring CH₂ |

| 24.22 | Tropane ring CH₂ |

Note: The assignments are based on the provided spectral data from ChemicalBook and typical chemical shifts for similar structures.

Mass Spectrometry (MS)

High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the this compound cation. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information.

Expected Fragmentation Pattern: The positive charge on the quaternary nitrogen makes the this compound cation already an ion. In ESI-MS, it will be observed at its corresponding m/z. Fragmentation would likely involve the loss of neutral molecules. A prominent fragmentation pathway would be the cleavage of the ester bond, leading to the formation of a tropane-derived fragment and tropic acid.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound, like atropine, functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It binds to these receptors without activating them, thereby preventing the binding of the endogenous agonist, acetylcholine (ACh). This blockade of mAChRs inhibits the physiological responses normally mediated by the parasympathetic nervous system.

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. This compound is a non-selective antagonist, meaning it blocks all subtypes.

Signaling Pathways

The antagonism of mAChRs by this compound interrupts downstream signaling cascades. The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Receptor Binding Affinity

The affinity of this compound for the different muscarinic receptor subtypes can be quantified using radioligand binding assays. These assays typically involve the use of a radiolabeled antagonist, such as [³H]N-methylscopolamine, and measuring the displacement of the radioligand by increasing concentrations of the unlabeled competitor (this compound).

| Receptor Subtype | Ki (nM) | Reference(s) |

| M1 | ~1-5 | [5] |

| M2 | ~1-5 | [5] |

| M3 | ~1-5 | [5] |

| M4 | ~1-5 | [5] |

| M5 | ~1-5 | [5] |

Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors using [³H]N-methylscopolamine.

Materials:

-

Cell membranes expressing muscarinic receptors (e.g., from rat brain cortex or CHO cells transfected with a specific receptor subtype)

-

[³H]N-methylscopolamine (Radioligand)

-

This compound nitrate (unlabeled competitor)

-

Atropine (for determination of non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a dilution series of this compound nitrate in assay buffer.

-

In a series of tubes, add a fixed amount of cell membrane preparation, a fixed concentration of [³H]N-methylscopolamine (typically at a concentration near its Kd), and varying concentrations of this compound nitrate.

-

For the determination of total binding, omit the this compound nitrate.

-

For the determination of non-specific binding, add a high concentration of atropine (e.g., 1 µM).

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetics: A Comparative Overview

The quaternary ammonium structure of this compound is the primary determinant of its distinct pharmacokinetic profile compared to atropine. The high polarity of this compound limits its oral bioavailability and its distribution into tissues, most notably the central nervous system.

| Parameter | This compound (in Rats) | Atropine (in Rats) | Reference(s) |

| Administration Route | Intravenous (i.v.) | Intravenous (i.v.) | [6] |

| Dose | Data not available | 10 mg/kg | [6] |

| Cmax | Data not available | ~300 ng/mL | [7] |

| AUC | Data not available | Data varies with study | [6][7] |

| t₁/₂ (half-life) | Data not available | ~3-10 hours | [7] |

| Volume of Distribution (Vd) | Data not available | High (~2-3 L/kg) | [6][7] |

| Clearance (CL) | Data not available | ~3.5 L/h/kg | [6] |

| Oral Bioavailability | Low | ~10-25% | [7] |

Conclusion

The quaternary ammonium structure of this compound is a cornerstone of its pharmacological identity. This permanent positive charge dictates its physicochemical properties, restricting its passage across the blood-brain barrier and confining its actions primarily to the periphery. This property has rendered this compound an invaluable pharmacological tool for dissecting the roles of central versus peripheral muscarinic receptors. This guide has provided an in-depth overview of the synthesis, structural characterization, and mechanism of action of this compound, supported by experimental protocols and data. The continued study of such structurally related compounds remains crucial for the development of more selective and targeted therapeutics.

References

- 1. Atropine(51-55-8) 1H NMR spectrum [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ATROPINE METHYL BROMIDE(2870-71-5) 13C NMR spectrum [chemicalbook.com]

- 4. This compound bromide | C18H26BrNO3 | CID 656597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alentris.org [alentris.org]

- 6. Plasma kinetics of atropine and ipratropium in rats after different routes of administration evaluated by a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Foundational Studies on Methylatropine's Effect on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on the effect of methylatropine on smooth muscle. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and its Action on Smooth Muscle

This compound, a quaternary ammonium derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary mechanism of action in smooth muscle is the blockade of these receptors, which are instrumental in mediating the contractile effects of acetylcholine released from parasympathetic nerve endings.[2][3] Smooth muscle tissues in various organs, including the gastrointestinal tract, airways, and urinary bladder, express predominantly M2 and M3 muscarinic receptor subtypes.[3] While both are involved, the M3 receptor is primarily responsible for mediating smooth muscle contraction through the Gq-protein signaling cascade.[4]

This compound's quaternary structure confers high polarity, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to its tertiary amine parent compound, atropine.[1][5] This peripheral selectivity makes it a valuable tool in studying and modulating smooth muscle function without confounding central effects.

Quantitative Data on Muscarinic Antagonist Activity

Quantitative data on the potency and affinity of muscarinic antagonists are crucial for understanding their pharmacological profiles. While specific in vitro quantitative data for this compound on various smooth muscle preparations are not extensively reported in publicly available literature, data for the closely related and widely studied parent compound, atropine, provide a valuable reference. One study comparing the in vivo effects of intravenously administered this compound and atropine on peripheral muscarinic receptors (as measured by hypotensive response to acetylcholine) found that this compound was approximately 10 times more potent than atropine sulfate on a molar basis.[6]

The following tables summarize the antagonist affinity (pA2) and binding affinity (Ki) of atropine for muscarinic receptors in various smooth muscle tissues. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of antagonist potency in functional assays.[7] The Ki value represents the inhibition constant, indicating the affinity of the antagonist for the receptor in binding assays.

Table 1: pA2 Values of Atropine in Various Smooth Muscle Preparations

| Tissue | Species | Agonist | pA2 Value | Reference(s) |

| Tracheal Smooth Muscle | Guinea Pig | Acetylcholine | 9.4 ± 0.1 | [8] |

| Tracheal Smooth Muscle | Murine | Arecoline | >9.0 | [9] |

| Ileum | Guinea Pig | Acetylcholine | 9.59 ± 0.022 | [10] |

| Gastric Fundus | Guinea Pig | Bethanechol | 8.16 | [11] |

| Gastric Smooth Muscle | Guinea Pig | Bethanechol | 8.52 | [11] |

| Colon (Circular Muscle) | Human | Carbachol | 8.72 ± 0.28 | |

| Colon (Longitudinal Muscle) | Human | Carbachol | 8.60 ± 0.08 | |

| Detrusor Smooth Muscle | Human | Carbachol | ~8.7 | |

| Umbilical Vein | Human | Acetylcholine | 9.67 | [12] |

| Pial Arteries | Cat | Acetylcholine | 10.07 (contraction) | [13] |

Table 2: Ki Values of Atropine for Muscarinic Receptor Subtypes

| Receptor Subtype | System | Ki (nM) | Reference(s) |

| M1 | Cloned Human | 1.27 ± 0.36 | [14] |

| M2 | Cloned Human | 3.24 ± 1.16 | [14] |

| M3 | Cloned Human | 2.21 ± 0.53 | [14] |

| M4 | Cloned Human | 0.77 ± 0.43 | [14] |

| M5 | Cloned Human | 2.84 ± 0.84 | [14] |

| Muscarinic Receptors | Canine Gastric Smooth Muscle Cells | 8.1 ± 1.1 | [15] |

| Muscarinic Receptors | Human Sphincter Pupillae | 0.4 - 0.7 | [16] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the effect of this compound on smooth muscle.

This protocol describes a standard method for evaluating the antagonist activity of this compound on agonist-induced smooth muscle contraction using an isolated tissue preparation, such as the guinea pig ileum.

Materials:

-

Isolated Tissue: Guinea pig ileum is commonly used due to its sensitivity and low spontaneous activity.[17] Other tissues like tracheal rings or bladder strips can also be used.

-

Organ Bath System: A temperature-controlled chamber (maintained at 37°C) with aeration (95% O₂ / 5% CO₂) and an isometric force transducer.

-

Physiological Salt Solution: Krebs-Henseleit or Tyrode's solution.[17]

-

Muscarinic Agonist: Acetylcholine or a stable analogue like carbachol.

-

Antagonist: this compound (or atropine for comparison).

Procedure:

-

Tissue Preparation: A guinea pig is euthanized, and a segment of the ileum is excised and placed in physiological salt solution. The lumen is gently flushed to remove contents, and the tissue is cut into segments of 2-3 cm.

-

Mounting: The ileum segment is suspended in the organ bath chamber containing the physiological salt solution, with one end attached to a fixed point and the other to the isometric force transducer. A resting tension of approximately 1 gram is applied.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the physiological salt solution being replaced every 15 minutes.

-

Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for the muscarinic agonist (e.g., acetylcholine) is generated by adding increasing concentrations of the agonist to the bath and recording the contractile response until a maximal response is achieved. The tissue is then thoroughly washed until it returns to the baseline tension.

-

Antagonist Incubation: A known concentration of this compound is added to the organ bath and incubated with the tissue for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: The cumulative addition of the agonist is repeated in the presence of this compound to generate a second concentration-response curve.

-

Data Analysis: The contractile responses are measured as the change in tension (in grams or millinewtons). The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for both curves. A rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism. The pA2 value can be calculated using a Schild plot to quantify the potency of this compound.[18]

This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptors in a smooth muscle tissue homogenate.

Materials:

-

Tissue Homogenate: Smooth muscle tissue (e.g., bladder detrusor, intestinal smooth muscle) is homogenized in an ice-cold buffer, and the cell membrane fraction is isolated by centrifugation.

-

Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Assay Buffer: Typically a Tris-HCl buffer with MgCl₂ at a physiological pH.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Filtration System: A cell harvester and glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, the following are added in order: assay buffer, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.

-

Incubation: The tissue membrane preparation is added to each tube/well, and the mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters, which traps the membrane-bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.

-

Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a competition binding equation. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflows

The following diagram illustrates the signaling cascade initiated by the activation of M3 muscarinic receptors in smooth muscle cells and the point of inhibition by this compound.

Caption: M3 muscarinic receptor signaling pathway in smooth muscle.

The following diagram outlines the typical workflow for an isolated organ bath experiment to determine the antagonist properties of a compound like this compound.

Caption: Experimental workflow for an isolated organ bath assay.

Conclusion

This compound is a potent, peripherally acting muscarinic antagonist that serves as a valuable pharmacological tool for the investigation of smooth muscle physiology. Its primary mechanism of action is the competitive blockade of M3 muscarinic receptors, thereby inhibiting acetylcholine-induced smooth muscle contraction. While specific quantitative in vitro data for this compound are limited in the literature, the extensive data available for atropine provide a strong foundational reference. The detailed experimental protocols and visualized pathways presented in this guide offer a robust framework for researchers to design and execute studies on this compound and other muscarinic antagonists, ultimately contributing to a deeper understanding of smooth muscle pharmacology and the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urology-textbook.com [urology-textbook.com]

- 5. Methyl atropine bromide versus atropine sulphate. A clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the central and peripheral antimuscarinic effects of atropine and this compound injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonism of acetylcholine action in guinea-pig tracheal smooth muscle and epithelium by pirenzepine, 4-DAMP and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of muscarinic M2 and M3 receptor stimulation and antagonism on responses to isoprenaline of guinea-pig trachea in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Possibilities for a cholinergic action on smooth musculature and on sympathetic axons in brain vessels mediated by muscarinic and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Atropine resistance of transmurally stimulated isolated human bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preliminary Research on Methylatropine in Respiratory Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylatropine, a quaternary ammonium derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors. Its utility in respiratory studies stems from its ability to induce bronchodilation by blocking the contractile effects of acetylcholine on airway smooth muscle. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key data related to the investigation of this compound in respiratory research.

Mechanism of Action: Muscarinic Receptor Antagonism

The parasympathetic nervous system plays a crucial role in regulating airway tone. Acetylcholine released from postganglionic nerve fibers binds to muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction.[1][2] this compound exerts its pharmacological effect by competitively inhibiting these muscarinic receptors.

In the airways, three main subtypes of muscarinic receptors are of physiological significance:

-

M1 Receptors: Located in parasympathetic ganglia, they facilitate neurotransmission.[2]

-

M2 Receptors: Found on postganglionic cholinergic nerve endings, they function as autoreceptors, inhibiting further acetylcholine release.[2]

-

M3 Receptors: Predominantly located on airway smooth muscle and submucosal glands, their activation leads to bronchoconstriction and mucus secretion.[1][3][4]

This compound, like its parent compound atropine, is a non-selective muscarinic antagonist. However, its primary therapeutic effect in the respiratory system is attributed to the blockade of M3 receptors on airway smooth muscle. By preventing acetylcholine from binding to these receptors, this compound inhibits the downstream signaling cascade that leads to muscle contraction, resulting in bronchodilation.[1][4]

Signaling Pathway of M3 Receptor-Mediated Bronchoconstriction

The binding of acetylcholine to M3 receptors on airway smooth muscle cells initiates a well-defined signaling cascade. This pathway is a critical target for muscarinic antagonists like this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and related muscarinic antagonists in respiratory studies.

Table 1: Muscarinic Receptor Binding Affinities (pA2 values)

| Compound | Preparation | Agonist | pA2 Value | Reference |

| Atropine | Guinea Pig Trachea | Acetylcholine | ~9.0 | [5] |

| Pirenzepine (M1 selective) | Guinea Pig Trachea | Acetylcholine | ~6.7 | [5] |

| 4-DAMP (M3 selective) | Guinea Pig Trachea | Acetylcholine | ~9.4 | [6] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Clinical Efficacy of Inhaled Atropine Methonitrate in Asthma

| Parameter | Value | Notes | Reference |

| Optimal Dose (Wet Aerosol) | 2 mg | Produced optimum bronchodilation. | [7] |

| Peak Bronchodilator Effect | Similar to 400 µg fenoterol | - | [7] |

| Duration of Action | More prolonged than fenoterol | Significant increase in FEV1 for up to 6 hours. | [7] |

| Combination Therapy | Additive effect with fenoterol | Combination produced greater and more sustained bronchodilation. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on the respiratory system.

In Vitro Assessment of Bronchodilator Activity: Guinea Pig Tracheal Ring Preparation

This ex vivo model is a standard for evaluating the relaxant effects of compounds on airway smooth muscle.

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Carefully dissect the trachea and place it in a physiological salt solution (e.g., Krebs-Henseleit solution) at room temperature. The solution should be continuously gassed with 95% O2 and 5% CO2.

-

Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

-

Organ Bath Setup:

-

Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Experimental Procedure:

-

Induce a sustained contraction of the tracheal rings by adding a contractile agent such as methacholine (1 µM) or histamine (10 µM) to the organ bath.

-

Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the bath.

-

Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.

-

Construct a concentration-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

-

In Vivo Assessment of Bronchoprotective Effects in Guinea Pigs

This in vivo model evaluates the ability of a compound to prevent bronchoconstriction induced by a chemical challenge.

Protocol:

-

Animal Preparation:

-

Anesthetize a guinea pig (e.g., with urethane).

-

Perform a tracheostomy and cannulate the trachea.

-

Insert a catheter into the jugular vein for drug administration.

-

-

Measurement of Airway Resistance:

-

Connect the tracheal cannula to a small-animal ventilator and a pneumotachograph to measure airflow.

-

Measure transpulmonary pressure using an esophageal catheter and a pressure transducer.

-

Calculate airway resistance from the airflow and transpulmonary pressure signals.

-

-

Experimental Procedure:

-

Administer this compound intravenously or via aerosol.

-

After a predetermined time, induce bronchoconstriction by administering an intravenous or aerosolized bronchoconstrictor agent (e.g., acetylcholine or histamine).

-

Continuously measure airway resistance to determine the protective effect of this compound against the induced bronchoconstriction.

-

Compare the increase in airway resistance in this compound-treated animals to a control group that received a vehicle.

-

Preclinical Screening Workflow for Inhaled Bronchodilators

The development of new inhaled bronchodilators follows a structured preclinical screening process to identify promising candidates for clinical trials.

Conclusion

This compound serves as a valuable pharmacological tool in respiratory research due to its well-characterized mechanism as a muscarinic receptor antagonist. The experimental protocols and data presented in this guide provide a framework for investigating its effects on airway smooth muscle and its potential as a bronchodilator. Further research focusing on receptor subtype selectivity and clinical studies with robust endpoints will continue to refine our understanding of this compound and other muscarinic antagonists in the management of respiratory diseases.

References

- 1. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parasympathetic nervous system - Wikipedia [en.wikipedia.org]

- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 5. Antagonism of acetylcholine action in guinea-pig tracheal smooth muscle and epithelium by pirenzepine, 4-DAMP and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of inhaled atropine sulphate and atropine methonitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Arc of Methylatropine in Scientific Inquiry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylatropine, a quaternary ammonium derivative of atropine, has carved a distinct niche in the annals of scientific research since its introduction. Its unique chemical properties, most notably its limited ability to cross the blood-brain barrier, have rendered it an invaluable tool for dissecting the peripheral and central effects of the cholinergic nervous system. This technical guide delves into the historical context of this compound's use, providing a comprehensive overview of its synthesis, mechanism of action, and its application in key experimental paradigms. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Historical Overview and Synthesis

This compound first emerged in the scientific and medical landscape in the early 20th century. It was introduced by the Bayer Company in 1902 under the trade name Eumydrin.[1] Initially, its primary clinical application was as a mydriatic, a substance used to dilate the pupil for ophthalmic examinations.[1]

Chemically, this compound is a quaternary ammonium salt of atropine. This structural modification, the addition of a methyl group to the nitrogen atom of the tropane ring, confers a permanent positive charge on the molecule. This charge is the primary reason for its high polarity and, consequently, its significantly reduced ability to penetrate the central nervous system (CNS) compared to its parent compound, atropine.[1][2] This property was quickly recognized and exploited, leading to its use in treating conditions like pyloric spasm in infants, where a peripheral anticholinergic effect was desired without the central side effects associated with atropine.[1]

Synthesis of this compound Nitrate

Two primary methods for the synthesis of this compound nitrate have been described:

Method 1: Direct Methylation of Atropine

This method involves the direct reaction of atropine with a methylating agent, such as methyl nitrate.

Experimental Protocol:

-

Dissolve 28.9 g of atropine in 100 g of methanol.

-

Add 7.7 g of methyl nitrate to the solution.

-

Heat the mixture at 110°C for 2 hours.

-

Evaporate the methanol from the reaction mixture.

-

Crystallize the resulting this compound nitrate. The expected melting point is 163°C.[1][3]

Method 2: Salt Metathesis

This method involves the conversion of a this compound salt, such as this compound sulfate, to this compound nitrate through a precipitation reaction.

Experimental Protocol:

-

Prepare a solution of 70.4 g of this compound sulfate in water. (this compound sulfate can be prepared from this compound chloride and silver nitrate).

-

Prepare an aqueous solution of 26.1 g of barium nitrate.

-

Add the barium nitrate solution to the this compound sulfate solution. This will result in the precipitation of barium sulfate.

-

Remove the barium sulfate precipitate by filtration.

-

Concentrate the filtrate to obtain this compound nitrate.[1][3]

Diagram of this compound Synthesis Workflow

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors, designated M1 through M5, which are G protein-coupled receptors (GPCRs) involved in a wide array of physiological functions.

-

M1, M3, and M5 receptors are coupled to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors are coupled to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This compound, being a non-selective antagonist, blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) to all five of these receptor subtypes, thereby inhibiting the downstream signaling cascades.

Muscarinic Receptor Signaling Pathway and this compound Antagonism

Quantitative Data on Receptor Binding Affinity

| Receptor Subtype | Reported Ki (nM) | Tissue/Cell Line | Radioligand | Reference |

| M1 | - | - | - | - |

| M2 | - | - | - | - |

| M3 | - | - | - | - |

| M4 | - | - | - | - |

| M5 | - | - | - | - |

(Note: A comprehensive table of Ki values for this compound across all five muscarinic receptor subtypes is not currently available in the public domain. The table above is a template for such data.)

Key Historical Experiments and Protocols

This compound's unique properties have made it a valuable tool in a variety of experimental settings to differentiate between central and peripheral cholinergic effects.

Cardiovascular Studies: Blood Pressure Regulation

Experimental Protocol: Feline Blood Pressure Measurement

-